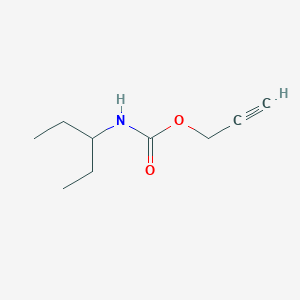
Prop-2-yn-1-yl pentan-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl pentan-3-ylcarbamate is a chemical compound known for its unique structure and reactivity It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a prop-2-yn-1-yl group and a pentan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-yn-1-yl pentan-3-ylcarbamate typically involves the reaction of prop-2-yn-1-ylamine with pentan-3-yl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Reactants: Prop-2-yn-1-ylamine and pentan-3-yl chloroformate.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of prop-2-yn-1-ylamine and pentan-3-yl chloroformate.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification: Crystallization or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl pentan-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl pentan-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of prop-2-yn-1-yl pentan-3-ylcarbamate involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Prop-2-yn-1-yl pentan-3-ylcarbamate can be compared with other carbamate derivatives:
Similar Compounds: Methyl carbamate, ethyl carbamate, and phenyl carbamate.
Uniqueness: The presence of the prop-2-yn-1-yl group imparts unique reactivity and potential applications not seen in simpler carbamates. This makes it a valuable compound for specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
89733-26-6 |
|---|---|
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
prop-2-ynyl N-pentan-3-ylcarbamate |
InChI |
InChI=1S/C9H15NO2/c1-4-7-12-9(11)10-8(5-2)6-3/h1,8H,5-7H2,2-3H3,(H,10,11) |
InChI-Schlüssel |
FUPZKLMWWNPDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


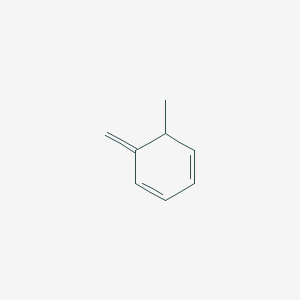
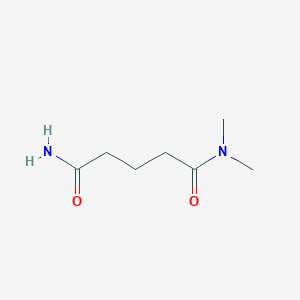
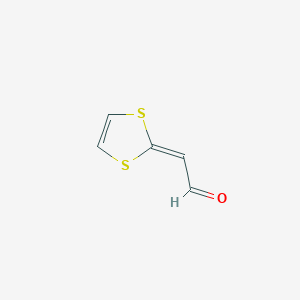
![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)
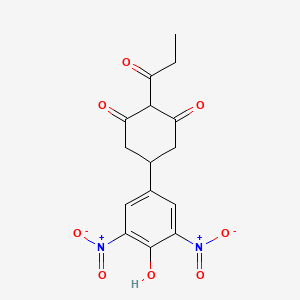
![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
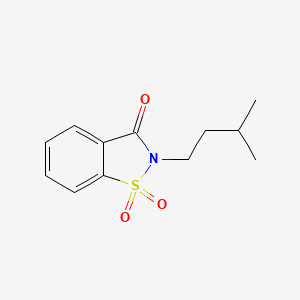
![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
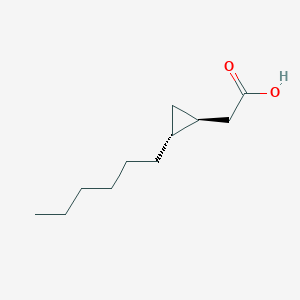
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
